

crystal structure of rhombohedral Bi-Sb alloys

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Crystal Structure of Rhombohedral Bi-Sb Alloys

This technical guide provides a comprehensive overview of the crystal structure of bismuth-antimony (Bi-Sb) alloys, a class of materials significant for their thermoelectric properties and as one of the first experimentally observed 3D topological insulators.[1] The content herein is intended for researchers, materials scientists, and physicists engaged in the study and application of these advanced materials.

Core Crystal Structure

Bismuth (Bi) and Antimony (Sb) are group-V semimetals that form a complete solid solution, $Bi_{1-x}Sb_x$, across all compositions.[2] The alloy crystallizes in the rhombohedral A7-type structure, which is isostructural with metallic arsenic.[2][3][4] This structure can be described using either a primitive rhombohedral unit cell or a larger, more convenient hexagonal unit cell. [2]

The fundamental crystallographic properties are summarized in Table 1.

Table 1: General Crystallographic Properties of Bi-Sb Alloys

Property	Description	Reference
Crystal System	Rhombohedral (Trigonal)	[2][5]
Prototypical Structure	A7 (α-Arsenic type)	[2][3][4]
Space Group	R-3m (No. 166)	[1][3][5]



| Point Group | 3m |[6] |

The rhombohedral lattice is composed of two interpenetrating, diagonally distorted face-centered-cubic (FCC) sublattices.[7] The primitive rhombohedral unit cell contains two atoms located at the Wyckoff positions (u, u, u) and (-u, -u, -u).[2] The internal displacement parameter, 'u', varies slightly between pure Bismuth and Antimony, reflecting a change in the internal atomic arrangement.[2] The structure consists of puckered layers of atoms stacked along the trigonal axis.[4]

Table 2: Structural Parameters of Pure Bismuth (Bi) and Antimony (Sb)

Parameter	Bismuth (Bi)	Antimony (Sb)	Reference
Hexagonal Lattice			
a (Å)	4.547	4.307	[8]
c (Å)	11.862	11.273	[8]
Rhombohedral Lattice			
a (Å)	4.746	4.507	[8]
Angle (α)	57.24°	57.10°	[8][9]
Atomic Position			

| Parameter (u) | 0.237 | 0.233 |[2] |

Relationship Between Rhombohedral and Hexagonal Unit Cells

While the primitive cell is rhombohedral, the structure is often described using a larger hexagonal unit cell for easier visualization and indexing of diffraction patterns.[2][8] The hexagonal cell contains six atoms.[2] The relationship between these two representations is a fundamental concept for understanding the A7 structure.



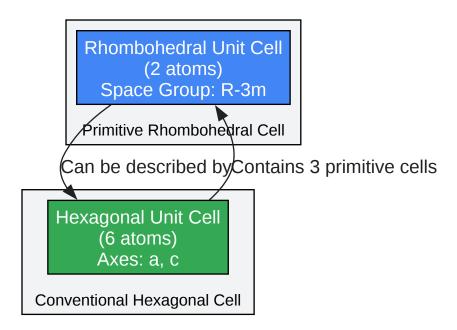


Fig. 1: Rhombohedral and Hexagonal Unit Cell Relationship

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Caption: Relationship between the primitive rhombohedral and conventional hexagonal unit cells.

Effect of Antimony Concentration on Crystal Structure

The substitution of larger Bismuth atoms (atomic radius \sim 1.60 Å) with smaller Antimony atoms (atomic radius \sim 1.45 Å) leads to a systematic contraction of the unit cell.[10] Experimental studies have shown that both the a and c lattice parameters of the hexagonal unit cell decrease monotonically with increasing Sb concentration (x).[10] This variation is consistent with Vegard's law, although at least one study has reported a distinct change in the slope of this variation for compositions where x > 0.12.[10]

Table 3: Qualitative Effect of Antimony Concentration (x) in Bi_{1-x}Sb_x on Hexagonal Lattice Parameters



Parameter	Trend with Increasing 'x'	Reference
a-parameter	Decreases	[10]
c-parameter	Decreases	[10]

| Unit Cell Volume | Decreases |[10] |

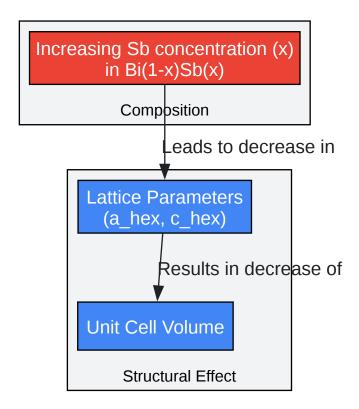


Fig. 2: Impact of Sb Concentration on Lattice Parameters

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Caption: Logical flow of how Sb content affects the Bi-Sb alloy crystal lattice.

Experimental Protocols

The synthesis and structural characterization of Bi-Sb alloys involve several established materials science techniques.

Synthesis Methodologies



High-quality crystalline Bi-Sb alloys can be prepared by various methods depending on the desired form (e.g., bulk single crystal, polycrystalline, nanoparticle).

- Melt Synthesis: The most direct method involves melting high-purity bismuth and antimony together in the desired ratio under an inert gas atmosphere or in a vacuum to prevent oxidation.[1]
- Zone Melting / Zone Refining: This technique is crucial for producing large, homogeneous single crystals with a low concentration of impurities.[1][3][11] A narrow molten zone is passed along a solid ingot of the alloy, which segregates impurities, leading to a highly purified single crystal. A typical growth velocity is 1.0 to 1.5 cm/hour.[11]
- Czochralski Method: This is another technique used for growing large single crystals from a melt.[12]
- Mechanical Alloying and Sintering: For producing bulk polycrystalline materials, mechanical alloying (high-energy ball milling) of elemental powders can be used, followed by consolidation using techniques like Spark Plasma Sintering (SPS).[13]
- Chemical Synthesis: Nanoparticles of Bi-Sb alloys with controlled composition and size (e.g., 30-60 nm) can be produced through chemical reduction routes.[14]

Structural Characterization Protocols

The primary technique for determining the crystal structure and lattice parameters of Bi-Sb alloys is X-ray Diffraction (XRD).

- Sample Preparation: For XRD analysis, single crystals may be cleaved along the (111) plane.[3] Polycrystalline ingots are typically ground into a fine powder to ensure random orientation of the crystallites for powder XRD.[11]
- X-Ray Diffraction (XRD) Analysis:
 - A prepared sample (powder or bulk) is placed in a diffractometer.
 - The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).







- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern shows a series of peaks corresponding to the crystallographic planes of the Bi-Sb structure. The patterns are indexed based on the rhombohedral (or hexagonal) crystal system.[3][13]
- Rietveld Refinement: This is a powerful computational method used to analyze the complete powder diffraction pattern.[10]
 - An initial structural model (space group, approximate lattice parameters, atomic positions)
 is proposed.
 - The theoretical diffraction pattern based on this model is calculated.
 - The calculated pattern is compared to the experimental data.
 - The structural parameters (lattice parameters, atomic positions, site occupancy, etc.) are iteratively refined by a least-squares algorithm to minimize the difference between the calculated and experimental patterns.[10][15] This method provides highly accurate values for the lattice parameters.



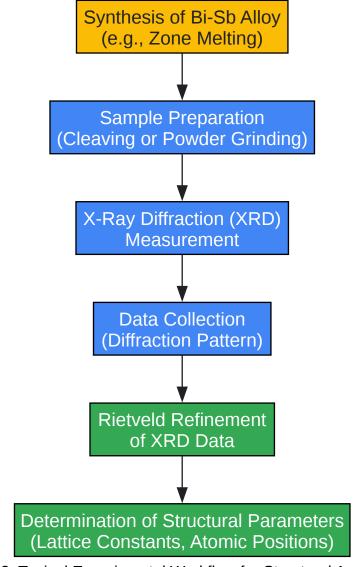


Fig. 3: Typical Experimental Workflow for Structural Analysis

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Caption: Workflow from alloy synthesis to detailed structural parameter determination.

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- To cite this document: BenchChem. [crystal structure of rhombohedral Bi-Sb alloys].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082841#crystal-structure-of-rhombohedral-bi-sb-alloys]

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